5-(Methylsulfonyl)pyrimidine
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Overview
Description
5-(Methylsulfonyl)pyrimidine is a heterocyclic compound containing a pyrimidine ring substituted with a methylsulfonyl group at the 5-position. Pyrimidines are aromatic heterocyclic compounds with nitrogen atoms at positions 1 and 3 of the six-membered ring. The presence of the methylsulfonyl group imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methylsulfonyl)pyrimidine typically involves the reaction of pyrimidine derivatives with methylsulfonyl chloride under basic conditions. One common method is the reaction of 2-chloro-4,6-dimethoxypyrimidine with sodium methyl mercaptide, followed by oxidation to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-(Methylsulfonyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the methylsulfonyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The methylsulfonyl group can be oxidized or reduced under specific conditions, leading to different functional groups.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while coupling reactions can produce complex aromatic compounds.
Scientific Research Applications
5-(Methylsulfonyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5-(Methylsulfonyl)pyrimidine involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of specific enzymes or the modulation of biological pathways . The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
- 2-(Methylsulfonyl)pyrimidine
- 4-(Methylsulfonyl)pyrimidine
- 5-Methyl-2-(methylsulfonyl)pyrimidine
Uniqueness
5-(Methylsulfonyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other methylsulfonyl-substituted pyrimidines, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities .
Properties
CAS No. |
14080-16-1 |
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Molecular Formula |
C5H6N2O2S |
Molecular Weight |
158.18 g/mol |
IUPAC Name |
5-methylsulfonylpyrimidine |
InChI |
InChI=1S/C5H6N2O2S/c1-10(8,9)5-2-6-4-7-3-5/h2-4H,1H3 |
InChI Key |
FKACIIOBLKNRPT-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CN=CN=C1 |
Origin of Product |
United States |
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